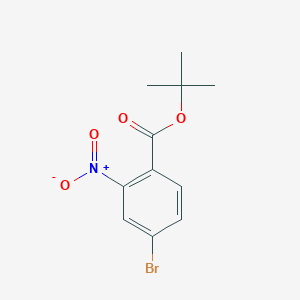

tert-Butyl 4-bromo-2-nitrobenzoate

Overview

Description

tert-Butyl 4-bromo-2-nitrobenzoate is an organic compound with the molecular formula C11H12BrNO4 and a molecular weight of 302.12 g/mol . It is a light-yellow to yellow powder or crystalline substance . This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromo-2-nitrobenzoate can be synthesized through various methods. One common method involves the esterification of 4-bromo-2-nitrobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid . Another method involves the reaction of 4-bromo-2-nitrobenzoyl chloride with tert-butyl alcohol in the presence of a base like pyridine .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromo-2-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride and potassium carbonate.

Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon.

Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used.

Reduction Reactions: The major product is tert-butyl 4-amino-2-nitrobenzoate.

Oxidation Reactions: Products vary depending on the oxidizing agent used.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

tert-Butyl 4-bromo-2-nitrobenzoate can be synthesized through various methods, primarily involving the reaction of 4-bromo-2-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The following table summarizes key synthetic routes and their conditions:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | 4-Bromo-2-nitrobenzoic acid + tert-butyl alcohol | Acid catalyst, reflux | High |

| Nucleophilic substitution | This compound + piperazine derivatives | Base, solvent | Moderate |

Organic Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its bromine and nitro groups make it a versatile building block for further functionalization and derivatization in organic synthesis .

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activities. It has been investigated for its interactions with various biological targets, including enzymes and receptors. Notable findings include:

- Antimicrobial Activity: Studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of several nitro-containing compounds, including this compound derivatives. The results showed a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial therapies .

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of various substituted benzoates revealed that certain derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to interfere with specific cellular pathways involved in tumor growth .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in:

- Polymer Chemistry: As a monomer or additive in polymer synthesis.

- Material Science: In the formulation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound . In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s chemical properties .

Comparison with Similar Compounds

Biological Activity

tert-Butyl 4-bromo-2-nitrobenzoate (TBNB) is an organic compound characterized by its unique structural features, including a tert-butyl group, a bromine atom, and a nitro group attached to a benzoate moiety. With the molecular formula C₁₁H₁₂BrNO₄ and a molecular weight of 302.1 g/mol, TBNB is primarily utilized in synthetic organic chemistry and has potential applications in pharmaceuticals and materials science. This article explores the biological activity of TBNB, focusing on its interactions with biological systems, potential mechanisms of action, and implications for future research.

Chemical Structure and Properties

The chemical structure of TBNB features an electron-withdrawing nitro group and a bulky tert-butyl substituent, which influence its chemical reactivity and biological interactions. The presence of the bromine atom also plays a significant role in modulating the compound's properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrNO₄ |

| Molecular Weight | 302.1 g/mol |

| Functional Groups | Nitro (-NO₂), Ester (-COO-), Bromine (-Br) |

Biological Activity Overview

Research indicates that TBNB may exhibit various biological activities due to its structural components. The nitro group has been associated with antimicrobial properties observed in other nitro-aromatic compounds, suggesting that TBNB could potentially be investigated for similar effects. Additionally, the compound's ability to interact with proteins containing cysteine residues is noteworthy, as it may influence biochemical pathways through mechanisms such as free radical bromination .

The biological activity of TBNB is hypothesized to involve several mechanisms:

- Protein Interaction : TBNB interacts with proteins that contain cysteine residues, potentially affecting their function. This interaction may lead to alterations in cellular processes such as neurotransmitter release.

- Free Radical Formation : The compound's reactivity may facilitate free radical formation, which can modify protein structures and influence signaling pathways within cells.

- Influence on Lipophilicity : The bulky tert-butyl group may enhance the lipophilicity of TBNB, affecting its absorption and distribution in biological systems.

Future Research Directions

Further research is essential to elucidate the precise biological activities and mechanisms of action of this compound:

- In Vitro Studies : Conducting in vitro experiments to assess the antimicrobial properties and cellular interactions of TBNB would provide valuable data on its biological potential.

- Mechanistic Studies : Detailed mechanistic studies are needed to understand how TBNB interacts with specific proteins and influences cellular pathways.

- Applications in Materials Science : Exploring the potential use of TBNB in developing new materials, particularly those exhibiting liquid crystalline behavior or novel polymerization reactions.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for tert-butyl 4-bromo-2-nitrobenzoate to ensure chemical stability and safety?

- Methodological Answer :

- Store in airtight containers in a cool (preferably refrigerated), well-ventilated area away from heat sources or ignition .

- Use non-sparking tools during transfers and ensure grounding/equipotential bonding for metal containers to prevent static discharge .

- Wear PPE: lab coat, nitrile gloves, and respiratory protection (e.g., P95 respirators for particulates) when handling powders or aerosols .

- Avoid incompatible materials like strong oxidizing agents due to potential reactivity .

Q. Which spectroscopic techniques are most suitable for characterizing tert-butyl 4-bromo-2-nitrobenzoate?

- Methodological Answer :

- 1H/13C NMR : Confirm the tert-butyl group (δ ~1.3 ppm for methyl protons) and aromatic substitution pattern (bromo and nitro groups induce distinct deshielding) .

- IR Spectroscopy : Identify ester carbonyl (~1720 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-Br (~600 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion ([M+H]+ at m/z 302) and fragmentation patterns (loss of tert-butyl group: m/z 246) .

- X-ray Crystallography : Resolve steric effects of the tert-butyl group and confirm regiochemistry .

Q. What synthetic methodologies are reported for introducing functional groups using tert-butyl 4-bromo-2-nitrobenzoate?

- Methodological Answer :

- Palladium-Catalyzed Cross-Coupling : The bromo group undergoes Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ (2.5 mol%) in 1,2-dimethoxyethane/water (3:1) under reflux (85°C, 2 hours). Post-reaction, extract with ethyl acetate and wash with sodium bicarbonate to neutralize acidic byproducts .

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amidation) .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving tert-butyl 4-bromo-2-nitrobenzoate to improve yield and selectivity?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance electron-deficient aryl bromide activation .

- Solvent Optimization : Replace 1,2-dimethoxyethane with toluene/ethanol (4:1) to reduce ester hydrolysis risk .

- Temperature Control : Lower reaction temperatures (60°C) may minimize side reactions (e.g., nitro group reduction) while maintaining coupling efficiency .

Q. What are the potential sources of byproduct formation during the synthesis or application of tert-butyl 4-bromo-2-nitrobenzoate, and how can they be mitigated?

- Methodological Answer :

- Debromination : Caused by residual moisture or reducing agents. Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .

- Ester Hydrolysis : Acidic/basic conditions may cleave the tert-butyl group. Maintain neutral pH during workup and avoid prolonged heating .

- Nitro Group Reduction : Unintended reduction by Pd catalysts. Add catalytic poisons (e.g., thiourea) post-coupling to halt further reactivity .

Q. How does the steric and electronic influence of the tert-butyl group affect the reactivity of tert-butyl 4-bromo-2-nitrobenzoate in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group at the ester position hinders attack at the ortho nitro position, directing nucleophiles to the para bromo site. DFT calculations (with explicit solvent models) can predict preferred attack trajectories .

- Electronic Effects : The electron-withdrawing nitro group activates the ring for NAS, while the tert-butyl ester mildly deactivates it via inductive effects. Competitive experiments with methyl/ethyl esters quantify electronic contributions .

Properties

IUPAC Name |

tert-butyl 4-bromo-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQHGCOHRFRRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649985 | |

| Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890315-72-7 | |

| Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.